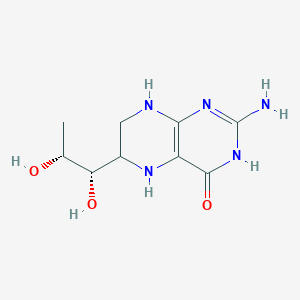
ABT-719 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-719 Hydrochloride is a 2-pyridinone antimicrobial agent. It has shown significant efficacy against strains of Enterococcus faecalis that are resistant to ciprofloxacin and vancomycin . This compound is known for its potent antibacterial properties and has been studied for its potential in treating various bacterial infections.
Preparation Methods
The synthesis of ABT-719 Hydrochloride involves several steps, starting with the preparation of the 2-pyridinone core structure. The synthetic route typically includes:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of functional groups such as fluorine and chlorine atoms to enhance antimicrobial activity.
Hydrochloride salt formation: The final step involves converting the free base into its hydrochloride salt form to improve solubility and stability.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
ABT-719 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the antimicrobial activity.
Substitution: Halogen atoms in the compound can be substituted with other groups to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ABT-719 Hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the synthesis and reactivity of 2-pyridinone derivatives.
Biology: Investigated for its antibacterial properties against resistant strains of bacteria.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mechanism of Action
The mechanism of action of ABT-719 Hydrochloride involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . By binding to the enzyme, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial growth and proliferation. This mechanism is similar to that of fluoroquinolones but with distinct structural differences that confer unique properties.
Comparison with Similar Compounds
ABT-719 Hydrochloride is part of the 2-pyridinone class of antimicrobial agents. Similar compounds include:
Ciprofloxacin: A fluoroquinolone with a similar mechanism of action but different structural features.
Vancomycin: An antibiotic used to treat resistant bacterial infections, though with a different mode of action.
Other 2-pyridinones: Compounds like ABT-719 with variations in functional groups and substitutions.
ABT-719 Hydrochloride stands out due to its efficacy against resistant strains and its unique structural features that differentiate it from other antimicrobials .
Properties
Molecular Formula |
C18H21ClFN3O3 |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
8-[(3R)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O3.ClH/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H/t11-;/m1./s1 |
InChI Key |
OMXXLAGAHWXLSP-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@H](C4)N.Cl |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B10752270.png)
![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)

![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)


![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)


![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

